Pteridine, 2-methoxy-
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Overview
Description
Pteridine, 2-methoxy- is a heterocyclic compound that belongs to the pteridine family. Pteridines are bicyclic structures consisting of a pyrimidine ring fused to a pyrazine ring. These compounds are widely distributed in nature and play crucial roles in various biological processes, including enzyme cofactors and pigments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pteridines, including 2-methoxy-pteridine, typically involves the condensation of 5,6-diaminopyrimidine with 1,2-dicarbonyl compounds. One common method is the Gabriel-Isay condensation, which involves the nucleophilic attack of the amino group on the carbonyl group . The reaction conditions often include the use of solvents like ethylene dichloride and catalysts such as sulfuric acid .
Industrial Production Methods
Industrial production of pteridines involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like nitration, reduction, and purification to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
Pteridine, 2-methoxy- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophilic reagents like amines or electrophilic reagents like halogens
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine-2,4-dione, while reduction may produce tetrahydropteridine .
Scientific Research Applications
Pteridine, 2-methoxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Functions as a cofactor in various enzymatic reactions.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the production of dyes and pigments .
Mechanism of Action
The mechanism of action of pteridine, 2-methoxy- involves its interaction with specific molecular targets and pathways. For example, it may act as a cofactor for enzymes involved in redox reactions, facilitating the transfer of electrons. The compound’s structure allows it to participate in various biochemical processes, including the synthesis of nucleic acids and amino acids .
Comparison with Similar Compounds
Similar Compounds
Pterin: A closely related compound with similar structural features.
Tetrahydrobiopterin: Another pteridine derivative with important biological functions.
Folic Acid: A pteridine-based compound essential for DNA synthesis and repair .
Uniqueness
Pteridine, 2-methoxy- is unique due to its specific functional group (methoxy) at the 2-position, which imparts distinct chemical and biological properties. This modification can influence the compound’s reactivity and interaction with biological targets, making it valuable for specialized applications .
Properties
CAS No. |
102170-44-5 |
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Molecular Formula |
C7H6N4O |
Molecular Weight |
162.15 g/mol |
IUPAC Name |
2-methoxypteridine |
InChI |
InChI=1S/C7H6N4O/c1-12-7-10-4-5-6(11-7)9-3-2-8-5/h2-4H,1H3 |
InChI Key |
NIKKSNUDXYPTRO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=NC=CN=C2C=N1 |
Origin of Product |
United States |
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